2,7-Dibromo-10-methylacridin-9(10H)-one
CAS No.: 17014-39-0
Cat. No.: VC21074897
Molecular Formula: C14H9Br2NO
Molecular Weight: 367.03 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 17014-39-0 |
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Molecular Formula | C14H9Br2NO |
Molecular Weight | 367.03 g/mol |
IUPAC Name | 2,7-dibromo-10-methylacridin-9-one |
Standard InChI | InChI=1S/C14H9Br2NO/c1-17-12-4-2-8(15)6-10(12)14(18)11-7-9(16)3-5-13(11)17/h2-7H,1H3 |
Standard InChI Key | JVILQLLOKMSADY-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br |
Canonical SMILES | CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br |
Introduction
Basic Identification and Structural Characteristics
2,7-Dibromo-10-methylacridin-9(10H)-one is characterized by its unique molecular structure, featuring two bromine atoms at positions 2 and 7, a methyl group at position 10, and a ketone functional group at position 9 of the tricyclic acridine system. The compound is formally identified through several standardized chemical identifiers as detailed in Table 1.
Table 1: Chemical Identifiers of 2,7-Dibromo-10-methylacridin-9(10H)-one
Parameter | Value |
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CAS Number | 17014-39-0 |
Molecular Formula | C₁₄H₉Br₂NO |
Molecular Weight | 367.03 g/mol |
IUPAC Name | 2,7-dibromo-10-methylacridin-9-one |
InChI | InChI=1S/C14H9Br2NO/c1-17-12-4-2-8(15)6-10(12)14(18)11-7-9(16)3-5-13(11)17/h2-7H,1H3 |
InChIKey | JVILQLLOKMSADY-UHFFFAOYSA-N |
SMILES | CN1C2=C(C=C(C=C2)Br)C(=O)C3=C1C=CC(=C3)Br |
The compound belongs to the acridine family, with the parent structure being acridone (9(10H)-acridinone), and specifically derives from 10-Methylacridin-9(10H)-one (CAS: 719-54-0) through bromination at the 2 and 7 positions. The tricyclic structure consists of a central pyridone ring fused with two benzene rings, with the nitrogen atom at position 10 bearing a methyl group.
Physical and Chemical Properties
Physical Properties
2,7-Dibromo-10-methylacridin-9(10H)-one presents as a crystalline powder or solid with distinct physical characteristics that have been both experimentally determined and computationally predicted, as summarized in Table 2.
Table 2: Physical Properties of 2,7-Dibromo-10-methylacridin-9(10H)-one
Property | Value | Status |
---|---|---|
Physical Form | Powder or crystals | Experimental |
Melting Point | 282-283 °C or 287-291 °C | Experimental |
Boiling Point | 478.4±45.0 °C | Predicted |
Density | 1.781±0.06 g/cm³ | Predicted |
Color | Not specified in sources | - |
The compound exhibits a high melting point characteristic of many polycyclic aromatic structures, with reported values ranging between 282-283 °C and 287-291 °C according to different sources. This high melting point is consistent with the presence of strong intermolecular forces, including π-π stacking interactions common in aromatic systems, and potential hydrogen bonding interactions involving the carbonyl group.
Chemical Properties
The chemical reactivity of 2,7-Dibromo-10-methylacridin-9(10H)-one is largely influenced by its structural features, particularly the bromine atoms at positions 2 and 7, which serve as functional handles for further synthetic transformations. The compound has several notable chemical properties:
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The bromine atoms make the compound an excellent substrate for cross-coupling reactions, particularly Suzuki-Miyaura couplings with boronic acids and esters.
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The carbonyl group at position 9 can participate in various transformations typical of ketones, including nucleophilic additions and reductions.
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The compound has an estimated pKa of -3.85±0.20, indicating its weakly acidic nature.
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The N-methyl group at position 10 influences the electronic properties of the acridine ring system and can participate in dealkylation reactions under certain conditions.
Applications and Research Significance
Medicinal Chemistry Applications
2,7-Dibromo-10-methylacridin-9(10H)-one has significant potential in medicinal chemistry, particularly as a scaffold for developing anticancer agents and enzyme inhibitors. The acridone core structure is known for its biological activities, including:
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DNA intercalation properties, which can interfere with DNA replication and transcription in cancer cells.
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Potential inhibition of topoisomerase enzymes, which are important targets in cancer therapy.
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Possible applications in developing compounds with antimicrobial, antiviral, or antiparasitic activities, common to many acridine derivatives.
Role in Synthetic Chemistry
One of the most significant applications of 2,7-Dibromo-10-methylacridin-9(10H)-one is as a versatile building block in synthetic organic chemistry. The compound has been utilized in:
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Suzuki coupling reactions to introduce various aryl groups at the brominated positions, as demonstrated in the synthesis of 2-bromo-7-(4-(dimethylamino)phenyl)-10-methylacridin-9(10H)-one.
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The development of donor-acceptor (D-A) molecular materials with tunable optical nonlinear properties, where the acridone moiety serves as an electron-deficient acceptor unit.
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The creation of functionalized acridones with modified photophysical and electronic properties.
Photocatalytic Properties
The compound has been specifically identified as suitable for photocatalysis applications. The acridone core structure is known to possess photophysical properties that make it valuable in:
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Photoredox catalysis, where it can participate in single-electron transfer processes upon photoexcitation.
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Photosensitized reactions, utilizing the compound's ability to absorb light and transfer energy to substrate molecules.
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Potential applications in organic transformations that require mild conditions and high selectivity.
Research Findings
Crystal Structure Studies
Research involving 2,7-Dibromo-10-methylacridin-9(10H)-one includes crystal structure studies of its derivatives, particularly 2-bromo-7-(4-(dimethylamino)phenyl)-10-methylacridin-9(10H)-one, which was obtained through Suzuki coupling reaction. The crystal structure analysis revealed:
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A monoclinic crystal system with space group P21/n (no. 14).
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Unit cell parameters: a = 8.0338(16) Å, b = 9.0803(18) Å, c = 24.281(5) Å, β = 95.78(3)°, V = 1762.28(60) Å3, Z = 4.
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The structure confirmed the successful coupling of the (4-(dimethylamino)phenyl) group with the acridone core at position 7, while preserving the bromine at position 2.
This structural information provides valuable insights into the three-dimensional arrangement of these molecules, which is crucial for understanding their potential interactions with biological targets and their physical properties.
Reaction Pathways and Derivatives
The compound has been utilized in the development of diverse acridone derivatives with enhanced or modified properties:
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Mono-substituted derivatives through selective Suzuki coupling, as exemplified by the synthesis of 2-bromo-7-(4-(dimethylamino)phenyl)-10-methylacridin-9(10H)-one.
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Potential applications in constructing donor-acceptor (D-A) molecules, where the acridone core acts as an electron-deficient acceptor and can be coupled with electron-rich donor moieties like N,N-dimethylaniline.
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The synthesis of bis-acridone analogues, such as 10,10'-(propane-1,3-diyl)bis(2-fluoro-7-methylacridin-9(10H)-one) and 10,10'-(butane-1,4-diyl)bis(2,7-dimethylacridin-9(10H)-one), which have shown promising cytotoxic activity against cancer cell lines.
Current Research and Future Perspectives
Current research involving 2,7-Dibromo-10-methylacridin-9(10H)-one and its derivatives points toward several promising directions:
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Development of novel anticancer agents targeting topoisomerase enzymes, with recent studies showing that certain bis-acridone analogues exhibit cytotoxicity against MCF-7 breast cancer cell lines with IC50 values in the range of 22-38 µM.
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Exploration of structure-activity relationships through systematic modification of the acridone scaffold to optimize biological activity and physicochemical properties.
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Investigation of photophysical properties for applications in photocatalysis, photosensitization, and the development of materials with nonlinear optical properties.
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Potential applications in developing fluorescent probes or sensors based on the acridone fluorophore, which can be tuned through structural modifications.
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